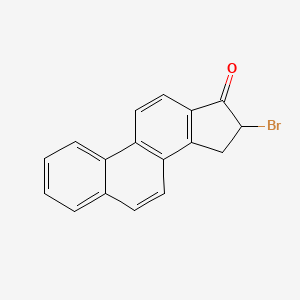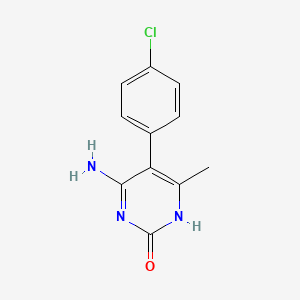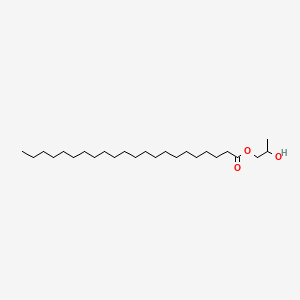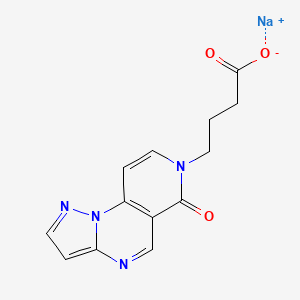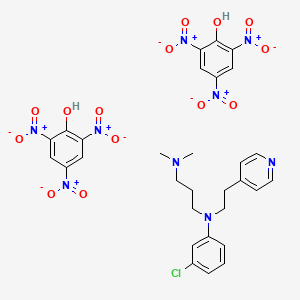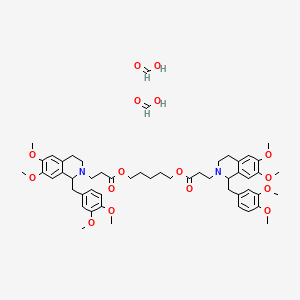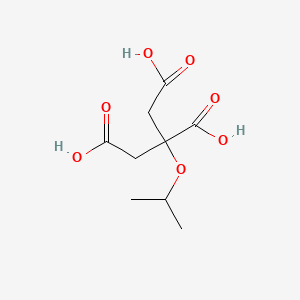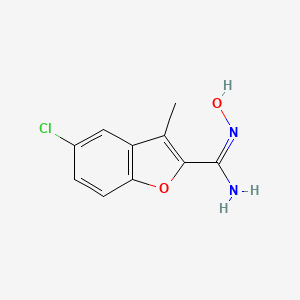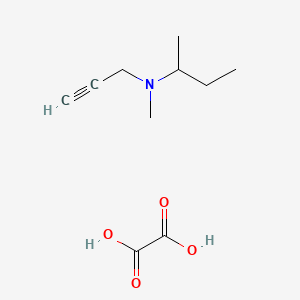
beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is a compound that belongs to the class of glycosylamines Glycosylamines are derivatives of sugars where the anomeric hydroxyl group is replaced by an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- typically involves the reaction of glucose with ethanolamine. The process can be carried out under mild conditions, often requiring a catalyst to facilitate the reaction. One common method involves heating a mixture of glucose and ethanolamine in ethanol until the glucose dissolves .
Industrial Production Methods
For industrial production, the process can be scaled up using a pipeline production method. This involves continuous feeding of reactants and removal of products, which allows for high conversion rates and efficient energy use .
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This reaction can be used to convert the compound into its corresponding alcohol.
Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose. This helps in maintaining blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- N-(beta-D-glucopyranosyl)-N’-cyclopropyl oxalamide
- N-(beta-D-glucopyranosyl)-N’-benzoylcarbamoyl
Uniqueness
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydroxyl and amine groups provide versatility in chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
124378-00-3 |
|---|---|
Molecular Formula |
C8H17NO6 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-hydroxyethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H17NO6/c10-2-1-9-8-7(14)6(13)5(12)4(3-11)15-8/h4-14H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
QWIWMRDGATVZMF-JAJWTYFOSA-N |
Isomeric SMILES |
C(CO)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(CO)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


